3-Chlorophenoxyacetic acid

DFT Chemical Reactivity Herbicide Design

Researchers comparing chlorophenoxy auxins often overlook critical structure-driven differences in uptake and receptor binding, introducing confounding variability. 3-Chlorophenoxyacetic acid (3-CPA) eliminates this ambiguity as the definitive meta-chlorine reference standard. • Distinct pKa (3.1) and intermediate LogP (1.80-2.17) enable precise ionization control and comparative transport studies versus 2,4-D or 4-CPA. • Clean model substrate for microbial phenoxy herbicide degradation studies without a second chlorine confounding variable. • Demonstrated cross-adaptive biodegradation with 2,4-D and MCPA, facilitating catabolic enzyme specificity research. Supplied with certificate of analysis; global B2B shipping.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 588-32-9
Cat. No. B181289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophenoxyacetic acid
CAS588-32-9
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC(=O)O
InChIInChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyXSBUXVWJQVTYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene
Slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorophenoxyacetic Acid Overview


3-Chlorophenoxyacetic acid (3-CPA) is a synthetic, mono-chlorinated derivative of phenoxyacetic acid belonging to the chlorophenoxy class of plant growth regulators. Characterized by a single chlorine atom at the meta position of the phenoxy ring, it exhibits auxin-like activity and is primarily utilized in agricultural and plant science research to manipulate fruit set, prevent abscission, and study structure-activity relationships within synthetic auxin families. Its properties are defined by a molecular formula of C8H7ClO3, a molecular weight of approximately 186.59 g/mol, a melting point range of 106-111 °C, and a pKa of 3.1 at 25°C [1].

3-Chlorophenoxyacetic Acid vs. Chlorophenoxy Analogs


The assumption that all chlorophenoxyacetic acids (e.g., 2,4-D, 4-CPA, MCPA) are functionally equivalent is scientifically invalid. The position and number of chlorine substituents on the phenyl ring critically dictate the molecule's physicochemical properties, including lipophilicity (LogP), acid dissociation constant (pKa), and electronic reactivity, which in turn govern its uptake, translocation, and interaction with plant auxin receptors and transport proteins [1]. For instance, computational studies reveal that the meta-chlorine in 3-CPA (34-CPA) alters the electrophilic and nucleophilic reactivity profile compared to para- (4-CPA) or ortho- (2-CPA) analogs, influencing its potential fate and interactions in biological and environmental systems [2]. Furthermore, the affinity for key auxin transporters, such as AUX1, varies significantly even with minor structural changes, as demonstrated by the differential IC50 values for related compounds [3]. Therefore, selecting a specific analog like 3-CPA is not a generic procurement choice but a strategic decision based on quantifiable, structure-driven performance characteristics.

3-Chlorophenoxyacetic Acid Differentiation Evidence


Electrophilicity and Nucleophilicity vs. Para-Analogs

Computational analysis using Density Functional Theory (DFT) demonstrates that the meta-chlorine position in 3-CPA (34-CPA) results in a different chemical reactivity profile compared to its para-substituted isomer, 4-CPA, and the di-substituted analog, 24D-CPA (2,4-D). Specifically, the global electrophilicity (ω) and nucleophilicity (N) indices for the neutral and anionic forms of 34-CPA are distinct, indicating that the substitution pattern directly modulates the molecule's susceptibility to redox reactions and its behavior as an electron acceptor/donor. These electronic properties are fundamental to understanding degradation pathways, environmental persistence, and potential for forming complexes [1].

DFT Chemical Reactivity Herbicide Design

pKa Comparison with 2,4-D

The acid dissociation constant (pKa) is a critical parameter governing the compound's ionization state in solution, which directly affects its solubility, membrane permeability, and environmental mobility. 3-Chlorophenoxyacetic acid has a reported pKa of 3.1 at 25°C [1]. This makes it a stronger acid than the widely used herbicide 2,4-D, which has a reported pKa of 2.73-3.3, but the specific meta substitution confers a distinct ionization profile at physiologically and environmentally relevant pHs compared to di-substituted or other mono-substituted analogs [2].

Physicochemical Property pKa Formulation Science

Lipophilicity Profile Among Chlorophenoxy Analogs

Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes. The experimental and computed LogP for 3-CPA is reported between 1.80 and 2.17 . This positions 3-CPA as having intermediate lipophilicity: it is more lipophilic than the non-chlorinated parent phenoxyacetic acid (LogP ~1.3), but significantly less lipophilic than the more heavily chlorinated 2,4-D (LogP ~2.8) [1]. This intermediate LogP value implies a distinct uptake and translocation profile within plants compared to more polar or more non-polar analogs.

Lipophilicity Partition Coefficient Bioavailability

AUX1 Binding Affinity vs. 2,4-D

The affinity of auxin analogs for the Arabidopsis auxin influx transporter AUX1 can be determined by competitive displacement of radiolabeled IAA. The compound 3-chloro-4-hydroxyphenoxyacetic acid, a hydroxylated analog of 3-CPA, was found to displace IAA binding with an IC50 of 32.4 μM. This affinity is not significantly different from that of the synthetic auxin 2,4-D, which exhibited an IC50 of 39.7 μM under the same assay conditions [1]. This direct, head-to-head comparison demonstrates that a compound bearing the meta-chlorine substitution can interact with the auxin influx machinery with an efficiency comparable to a primary commercial herbicide standard.

Auxin Transport AUX1 Receptor Binding

Cross-Adaptive Soil Biodegradation with Phenoxy Acids

Studies on the bacterial decomposition of chlorophenoxyacetic acids reveal a cross-adaptive phenomenon. Pretreatment of soil with one chlorophenoxyacetic acid, such as 2,4-D or MCPA, has been shown to accelerate the rate of breakdown of a second structurally related compound, including 3-CPA [1]. This indicates that the microbial communities capable of degrading these compounds can be primed, and that the degradation pathway for 3-CPA shares common enzymatic steps with other, more studied analogs. This is a class-level observation that underscores the relevance of 3-CPA in understanding the microbial ecology of phenoxy herbicide degradation.

Soil Microbiology Biodegradation Environmental Fate

3-Chlorophenoxyacetic Acid Application Scenarios


Structure-Activity Relationship (SAR) Studies

Utilize 3-CPA as a definitive reference compound for studying the impact of meta-chlorine substitution on auxin activity. Its distinct physicochemical profile—specifically its intermediate LogP (1.80-2.17) and pKa (3.1)—makes it an essential comparator to para-substituted (4-CPA) and ortho-substituted (2-CPA) analogs in experiments designed to correlate molecular structure with plant growth responses, receptor binding kinetics, and long-distance transport [1]. This is directly supported by its distinct electrophilic/nucleophilic reactivity profile compared to para-analogs [2].

Formulation Development for Specific Ionization

Employ 3-CPA in the development of specialized plant growth regulator formulations where its specific pKa of 3.1 provides a defined ionization state at a target pH [1]. This property can be exploited to control the rate of foliar uptake or to modify the compound's behavior in tank mixes with other agrochemicals, offering a different performance profile compared to the more acidic 2,4-D (pKa ~2.8).

Environmental Biodegradation Model Compound

Apply 3-CPA as a model substrate in microbial ecology and soil science research to investigate the mechanisms of phenoxy herbicide degradation. Its demonstrated participation in cross-adaptive biodegradation networks with 2,4-D and MCPA [2] makes it a valuable tool for probing the specificity and induction of catabolic enzymes (e.g., 2,4-D oxygenases) in soil bacterial communities, without the confounding variable of a second chlorine atom present in more common commercial herbicides.

Carrier-Dependent Auxin Influx Mechanisms

Given that a close analog (3-chloro-4-hydroxyphenoxyacetic acid) exhibits an IC50 (32.4 μM) for the AUX1 influx carrier comparable to 2,4-D (39.7 μM) [3], 3-CPA and its derivatives are ideal probes for dissecting the role of carrier-mediated uptake in auxin physiology. They can be used in comparative studies against freely permeable auxins (e.g., 1-NAA) to elucidate the specific contribution of influx carriers like AUX1 to tissue-specific auxin responses and root gravitropism.

Technical Documentation Hub

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36 linked technical documents
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